molecular formula C15H24O2 B1248191 Neocurdione

Neocurdione

Cat. No.: B1248191
M. Wt: 236.35 g/mol
InChI Key: KDPFMRXIVDLQKX-OAIDTJHVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neocurdione is a chemical compound with a complex structure that includes a cyclodecane ring with multiple functional groups

Chemical Reactions Analysis

Types of Reactions

Neocurdione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones and alcohols, while reduction reactions may yield hydrocarbons .

Scientific Research Applications

Neocurdione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Neocurdione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Neocurdione include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and its specific stereochemistry.

Properties

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(3R,6E,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione

InChI

InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3/b11-6+/t12-,13+/m0/s1

InChI Key

KDPFMRXIVDLQKX-OAIDTJHVSA-N

SMILES

CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C

Isomeric SMILES

C[C@H]1CC/C=C(/CC(=O)[C@H](CC1=O)C(C)C)\C

Canonical SMILES

CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C

Synonyms

curdione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neocurdione
Reactant of Route 2
Neocurdione
Reactant of Route 3
Neocurdione
Reactant of Route 4
Neocurdione
Reactant of Route 5
Neocurdione
Reactant of Route 6
Neocurdione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.